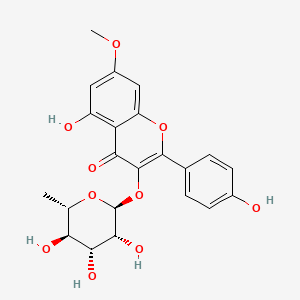

Rhamnocitrin 3-rhamnoside

Description

Contextualization within Flavonoid Glycoside Research

Rhamnocitrin (B192594) 3-rhamnoside belongs to the flavonol subclass of flavonoids, which are characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. nih.gov It is specifically classified as a flavonoid glycoside. evitachem.comnih.gov This classification indicates that its structure consists of two main parts: a non-sugar component, known as the aglycone, and one or more sugar units attached to it.

The aglycone of this compound is Rhamnocitrin (7-O-methylkaempferol). researchgate.net The sugar component is a rhamnose molecule, which is attached to the aglycone at the 3-position of the C ring. nih.gov The process of glycosylation, or the attachment of sugars to the aglycone, significantly alters the physicochemical properties of the flavonoid, such as its solubility and stability. researchgate.net This structural modification is a crucial factor in the compound's behavior in biological systems and is a central theme in flavonoid glycoside research. researchgate.netacs.org The specific sugar moiety and its linkage point are key determinants of the compound's absorption and metabolic fate. nih.gov

Flavonoid glycosides are a diverse and widespread group of phytonutrients found in many fruits and vegetables. evitachem.com Research into this class of compounds often investigates their potential antioxidant and anti-inflammatory properties. evitachem.com Rhamnocitrin 3-rhamnoside is one of thousands of such compounds, each with a unique structure that phytochemists seek to isolate and characterize.

Historical Trajectory of this compound Research

The study of this compound is part of the broader history of flavonoid research, which has seen an acceleration in the last five decades with the advancement of chromatographic and spectroscopic techniques. nih.gov The identification of this specific glycoside has been reported from various plant sources over time, marking its entry into the scientific literature.

Early reports identified the compound in the family Tamaricaceae. A 1975 study by Nawwar et al. reported the presence of this compound in the flowers of Tamarix aphylla. kahaku.go.jp Later, in 1984, it was reported as isolated from Loranthus europaeus (European yellow mistletoe). koreascience.kr

Subsequent phytochemical investigations have continued to identify this compound in other plant species. These include:

Astragalus complanatus evitachem.com

Ficus palmata (Punjab fig) evitachem.com

Rhamnus alaternus (Italian buckthorn) researchgate.net

Lathyrus armenus , a plant species endemic to Turkey. nih.gov

The isolation from these diverse botanical sources typically involves extraction with solvents like methanol, followed by fractionation and purification using various chromatographic methods. nih.govresearchgate.net The structural elucidation is then confirmed using modern analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A recent 2023 study detailed the isolation of the related compound Quercetin (B1663063) 3-O-rhamnoside from Cupressus sempervirens using methods like preparative HPLC, with structural identification via FT-IR and LC-MS/MS (B15284909). researchgate.net These methods are indicative of the standard procedures used in contemporary phytochemistry to isolate and identify compounds like this compound.

Significance and Unresolved Questions in Contemporary Phytochemistry

The significance of this compound in current research is tied to its potential biological activities, which are characteristic of many flavonoids. researchgate.net Studies have suggested that the compound may possess antioxidant and anti-inflammatory properties. evitachem.com For instance, research on flavonoids isolated from Rhamnus alaternus, including a related compound, Rhamnocitrin 3-O-β-isorhamninoside, has demonstrated antioxidant activity. researchgate.net However, much of the research points to potential activities, indicating that comprehensive studies are still needed for confirmation. evitachem.com

Despite its identification and preliminary investigation, several unresolved questions remain, reflecting broader challenges in the field of flavonoid glycoside research.

Bioavailability and Metabolism: A primary unresolved question is the bioavailability of this compound. The nature of the sugar moiety is a major determinant of how a flavonoid glycoside is absorbed. nih.govfoodandnutritionjournal.org Studies on the related compound Quercetin have shown that glycosides containing a rhamnose moiety could not be readily absorbed in the small intestine of rat models, in stark contrast to glucosides. nih.gov The precise metabolic fate of this compound after ingestion—how it is processed by gut microbiota and metabolized by the body—is not fully understood. isnff-jfb.com

Mechanism of Action: While anti-inflammatory and antioxidant effects are often proposed for flavonoids, the specific molecular mechanisms through which this compound might exert these effects are not yet elucidated. Understanding these pathways is crucial for validating its potential functions. nih.gov

Structure-Activity Relationship: The relationship between the compound's specific structure (the rhamnocitrin aglycone combined with the rhamnose sugar) and its biological activity requires further investigation. It is often unclear how C-glycosides and O-glycosides differ in their biological activities, and more research is needed to understand these structure-activity relationships precisely. researchgate.net

Structure

2D Structure

Properties

CAS No. |

57525-01-6 |

|---|---|

Molecular Formula |

C22H22O10 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-9-16(25)18(27)19(28)22(30-9)32-21-17(26)15-13(24)7-12(29-2)8-14(15)31-20(21)10-3-5-11(23)6-4-10/h3-9,16,18-19,22-25,27-28H,1-2H3/t9-,16-,18+,19+,22-/m0/s1 |

InChI Key |

SMGALHQWCQAJSC-HOHGHBTGSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC=C(C=C4)O)O)O)O |

Origin of Product |

United States |

Phytochemical Investigations: Occurrence, Isolation, and Structural Characterization of Rhamnocitrin 3 Rhamnoside

Botanical Sources and Chemodiversity of Rhamnocitrin (B192594) 3-rhamnoside

Rhamnocitrin 3-rhamnoside has been isolated from a variety of plants, many of which have a history of use in traditional medicine. Its presence is documented across several plant families. The compound is notably found in different species of the Loranthaceae (mistletoe) family, such as Loranthus tanakae and Loranthus europaeus. koreascience.krresearchgate.netmdpi.com

Key botanical sources identified as containing this compound are detailed below.

| Plant Family | Species Name | Common Name / Note |

| Loranthaceae | Loranthus tanakae | A species of mistletoe used in traditional medicine in Korea, China, and Japan. researchgate.netmdpi.comnih.govkalas.or.kr |

| Loranthaceae | Loranthus europaeus | European yellow mistletoe. koreascience.krmdpi.com |

| Moraceae | Ficus palmata | Wild Himalayan fig. nih.gov |

| Nymphaeaceae | Nymphaea odorata | American white waterlily. nih.gov |

| Fabaceae | Astragalus complanatus | A plant from the milkvetch genus. nih.gov |

| Tamaricaceae | Tamarix aphylla | A species of tamarisk tree. koreascience.krmdpi.com |

The concentration and presence of flavonoid glycosides can exhibit significant variability depending on genetic and environmental factors. In studies on Loranthus tanakae, this compound was identified as one of four major flavonol rhamnosides present in the plant extract. mdpi.comnih.govnih.gov The plant material for these studies was sourced from a specific region in South Korea, suggesting a consistent phytochemical profile for that population. nih.gov

However, the broader scientific literature currently lacks detailed comparative studies on the interspecies and intraspecies variability of this compound content. Quantitative analyses comparing its concentration across different Loranthus species or within L. tanakae populations from different geographical locations have not been extensively reported. Therefore, while its presence is established in the species listed, the extent to which its content varies remains an area for future phytochemical research.

Methodologies for Extraction and Chromatographic Purification of this compound

The isolation of this compound from plant matrices involves a multi-step process that begins with extraction and is followed by sophisticated chromatographic purification.

Solvent-based extraction is the foundational step for isolating this compound from plant tissues. Research on Loranthus tanakae provides a clear procedural example. The dried and ground aerial parts of the plant were extracted using 70% ethanol (B145695) under reflux conditions. nih.gov This initial hydroalcoholic extraction is effective for obtaining a broad range of polar and moderately polar compounds, including flavonoid glycosides.

Following the initial extraction, a liquid-liquid partitioning or a similar fractionation technique is employed to separate compounds based on their polarity. In the case of L. tanakae, the crude extract was further processed, and this compound was found to be concentrated in the ethyl acetate (B1210297) (EtOAc) fraction. koreascience.kr This step effectively separates the target glycoside from more polar or non-polar constituents of the crude extract, serving a similar function to solid-phase extraction (SPE) by enriching the fraction containing the compound of interest.

High-performance liquid chromatography (HPLC) is the definitive technique for both the analysis and preparative isolation of pure this compound from the enriched extract.

Analytical HPLC is used to identify and quantify the compound within the extract. Studies have utilized systems equipped with a Photodiode Array (PDA) detector and a mass spectrometer. mdpi.comnih.gov For instance, analysis of the L. tanakae extract was performed on an XSelect™ HSS T3 column, with this compound showing a retention time of approximately 29.9 minutes and being detected at a wavelength of 245 nm. mdpi.comnih.gov

For obtaining the pure compound, preparative HPLC (Prep LC) is employed. The enriched 70% ethanol extract is injected into a larger-scale HPLC system. mdpi.comnih.gov This process allowed for the isolation of this compound with a purity exceeding 99%. nih.gov

| Chromatographic Method | Details | Purpose |

| Analytical HPLC | Column: XSelect™ HSS T3 (5 μm, 4.6 × 250 mm) Detector: PDA, QDa (Mass Detector) Mobile Phase: Gradient solvent program Retention Time: ~29.9 min | Identification and quantification |

| Preparative HPLC (Prep LC) | System: Large-scale HPLC system Input: Enriched 70% ethanol extract | Isolation of high-purity compound (>99%) |

Advanced Spectroscopic and Spectrometric Techniques for this compound Structural Elucidation

The definitive identification of this compound relies on the combined use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov These techniques provide detailed information about the compound's molecular weight, elemental composition, and the specific arrangement of its atoms.

Mass spectrometry (MS) is used to determine the precise molecular weight and formula. In analyses of L. tanakae isolates, mass spectrometry operating in negative ionization mode detected the compound as a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 445.18. nih.gov This experimental mass corresponds to the calculated molecular formula of C₂₂H₂₂O₁₀.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the final, unambiguous confirmation of the structure by mapping the carbon-hydrogen framework. Although the specific chemical shift data from ¹H-NMR and ¹³C-NMR are not always detailed in primary reports, the structural confirmation is achieved by comparing the spectral data of the isolated compound with established literature values for this compound. nih.govresearchgate.netresearchgate.net This comparison confirms the identity of the aglycone as rhamnocitrin (a methoxy (B1213986) derivative of kaempferol) and the attachment of a rhamnose sugar moiety at the C-3 position of the flavonoid's C-ring.

Biosynthetic Pathways and Biotransformation of Rhamnocitrin 3 Rhamnoside

Elucidation of Enzymatic Biosynthesis in Plant Systems

The creation of Rhamnocitrin (B192594) 3-rhamnoside in plants is a sophisticated enzymatic process. At its heart lies the attachment of a rhamnose sugar molecule to the rhamnocitrin aglycone, a reaction catalyzed by specific enzymes known as glycosyltransferases.

Characterization of Glycosyltransferases Involved in Rhamnosylation

Glycosyltransferases (GTs) are the architects of glycoside synthesis in nature. In the context of flavonoid rhamnosylation, UDP-L-rhamnose:flavonoid 3-O-rhamnosyltransferases play a pivotal role. These enzymes exhibit a high degree of specificity, ensuring that the rhamnose sugar is attached to the correct hydroxyl group of the flavonoid backbone.

A notable example is the UDP-rhamnose flavonol glycosyltransferase (AtUGT78D1) from Arabidopsis thaliana. This enzyme has been successfully used to transfer a rhamnose unit from UDP-rhamnose to the 3-hydroxy group of quercetin (B1663063), a structurally related flavonol, to produce quercetin 3-O-rhamnoside. acs.org This highlights the potential of analogous enzymes to catalyze the rhamnosylation of rhamnocitrin. The regioselectivity of these enzymes is crucial, as the position of the sugar moiety significantly influences the biological properties of the resulting glycoside. nih.gov

Research has also identified other glycosyltransferases from A. thaliana, such as AtUGT89C1, which can transfer rhamnose to the 7-hydroxyl group of a flavonoid that already has a sugar at the 3-position, leading to the formation of bisglycosides. nih.govresearchgate.net This demonstrates the sequential and highly controlled nature of glycosylation in plant systems.

Identification of Sugar Donor and Acceptor Specificities

The synthesis of Rhamnocitrin 3-rhamnoside is dependent on the availability of a specific activated sugar donor and a suitable acceptor molecule.

Sugar Donor: In plants, the primary sugar donor for rhamnosylation is UDP-L-rhamnose. acs.orgresearchgate.net This nucleotide sugar is synthesized from UDP-glucose through a series of enzymatic reactions. acs.org In some bacteria, an alternative pathway exists where thymidine (B127349) diphosphate (B83284) rhamnose (TDP-rhamnose) serves as the sugar donor. acs.org

Acceptor Specificity: The acceptor molecule in this case is rhamnocitrin. However, studies on related flavonoids and glycosyltransferases have shown that these enzymes can often accept a range of structurally similar flavonoids. For instance, AtUGT78D1 can utilize both quercetin and kaempferol (B1673270) as acceptors to produce their respective 3-O-rhamnosides. researchgate.netacs.org This suggests that the enzyme responsible for rhamnocitrin rhamnosylation likely recognizes the core flavonol structure.

Heterologous Production and Metabolic Engineering of this compound

The low abundance of this compound in natural sources has spurred the development of alternative production methods. Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy.

Recombinant Microbial Systems for Rhamnoside Synthesis

Escherichia coli is a favored host for the heterologous production of flavonoids due to its well-understood genetics and rapid growth. frontiersin.org By introducing the necessary genes from plants, E. coli can be transformed into a cellular factory for producing specific flavonoid glycosides.

The synthesis of flavonoid rhamnosides in engineered E. coli typically involves the expression of a specific glycosyltransferase, such as AtUGT78D1. acs.org When these engineered bacteria are cultured in the presence of the flavonoid aglycone (e.g., quercetin), they can efficiently convert it into the corresponding rhamnoside. acs.org This biotransformation approach has been successfully used to produce significant quantities of quercetin 3-O-rhamnoside and kaempferol 3-O-rhamnoside. acs.orgacs.org

Pathway Optimization for Enhanced this compound Production

To maximize the yield of the desired rhamnoside, several optimization strategies are employed:

Enhancing Sugar Donor Supply: The availability of the UDP-rhamnose sugar donor is often a limiting factor. Co-expressing the gene for rhamnose synthase (RHM2), which catalyzes the conversion of UDP-glucose to UDP-rhamnose, alongside the glycosyltransferase gene has been shown to significantly increase the production of quercetin 3-O-rhamnoside by up to 160%. acs.orgacs.org

Engineering Host Metabolism: The metabolic pathways of the E. coli host can be engineered to channel more precursors towards the synthesis of the nucleotide sugar. For instance, overexpressing genes like galE (UDP-glucose epimerase) and MUM4 (UDP-rhamnose synthase) can boost the intracellular pools of UDP-galactose and UDP-rhamnose, respectively. nih.gov This, in turn, leads to higher production of the final glycosylated product. nih.govugent.be

Stepwise Synthesis: For the production of more complex flavonoid glycosides, a stepwise synthesis approach using different engineered E. coli strains can be employed. jmb.or.kr This involves first producing a monoglycoside in one strain, which is then used as a substrate for a second strain expressing a different glycosyltransferase to add another sugar molecule. jmb.or.kr This method allows for the synthesis of specific bisglycosides with high purity. jmb.or.kr

**Table 1: Production of Flavonol Rhamnosides in Engineered *E. coli***

| Flavonoid Product | Host Strain | Key Genes Expressed | Production Titer | Reference |

|---|---|---|---|---|

| Quercetin 3-O-rhamnoside | E. coli | AtUGT78D1, RHM2 | 150 mg/L | acs.org |

| Kaempferol 3-O-rhamnoside | E. coli | AtUGT78D1, RHM2 | 200 mg/L | acs.org |

| Quercetin 3-O-rhamnoside | E. coli | RhaGT, MUM4 | 1.12 g/L | nih.gov |

| Kaempferol 3-O-rhamnoside | E. coli | RhaGT, MUM4 | >400 mg/L | nih.gov |

| Quercetin 3,7-O-bisrhamnoside | E. coli | AtUGT78D1, AtUGT89C1, RHM2 | 67.4 mg/L | nih.gov |

Chemical and Chemo-Enzymatic Synthetic Strategies for this compound and Analogues

While microbial production is a powerful tool, chemical and chemo-enzymatic methods offer alternative routes for the synthesis of this compound.

Enzymatic methods, in particular, are attractive due to their high specificity and efficiency under mild, environmentally friendly conditions. evitachem.comnih.gov A one-pot, three-enzyme cascade system has been developed for the synthesis of a related compound, isorhamnetin-3-O-rhamnoside. nih.gov This system utilizes a rhamnosyltransferase, a sucrose (B13894) synthase, and a UDP-rhamnose synthase to efficiently produce the desired rhamnoside with a high conversion rate. nih.gov The optimal conditions for this enzymatic cascade were found to be a pH of around 7.0-7.5 and a temperature of approximately 25-45°C. evitachem.comnih.gov Such chemo-enzymatic strategies, which combine the precision of enzymes with the versatility of chemical synthesis, hold great promise for the efficient and scalable production of this compound and its analogues.

Mechanistic Investigations of Rhamnocitrin 3 Rhamnoside Bioactivity in Preclinical Models

Antioxidant Mechanisms and Redox Homeostasis Modulation by Rhamnocitrin (B192594) 3-rhamnoside

Rhamnocitrin 3-rhamnoside, a flavonoid glycoside, has been the subject of preclinical investigations to elucidate its antioxidant properties. These studies reveal a multi-faceted approach by which the compound helps to maintain redox homeostasis, encompassing direct interaction with reactive oxygen species and modulation of the body's intrinsic antioxidant systems.

Research has demonstrated that this compound and its isomers possess significant direct antioxidant capabilities. These flavonoids exhibit a capacity to neutralize harmful free radicals, thereby mitigating oxidative stress.

One study investigating Rhamnocitrin 3-O-β-isorhamninoside, an isomer of the compound, found it to be a potent inhibitor of superoxide (B77818) anions. nih.gov This activity is crucial as superoxide is a primary reactive oxygen species implicated in cellular damage. The compound's structure, featuring a 2,3-double bond in conjugation with a 4-oxo function, allows for electron delocalization from the B ring, which is a key feature for potent radical scavenging activity. core.ac.uk Further studies have confirmed the ability of Rhamnocitrin 3-O-β-isorhamninoside to scavenge superoxide anions and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.net The antioxidant effects of plant extracts containing such flavonoids are often attributed to their phenolic composition, which can effectively scavenge free radicals. nih.gov

The compound's antioxidant potential is also linked to its reducing power, which is its ability to donate electrons. Assays such as the Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) have shown that Rhamnocitrin 3-O-β-isorhamninoside has significant activity through its capacity to transfer electrons. core.ac.uk

Table 1: Inhibitory Activity of Rhamnocitrin 3-O-β-isorhamninoside against Superoxide Anion

| Compound | Concentration | Inhibitory Activity (%) | Source |

|---|---|---|---|

| Rhamnocitrin 3-O-β-isorhamninoside | 150 µg/assay | 85.6% | nih.gov |

Beyond direct scavenging, flavonoids can bolster the cell's own antioxidant defenses. Keratinocytes, for instance, produce antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase to counteract free radicals. mdpi.com While direct studies on this compound's effect on these specific enzymes are limited, research on structurally similar flavonoid glycosides provides insight into its likely mechanisms.

A study on Quercetin-3-O-α-L-rhamnopyranoside, a closely related compound, demonstrated its ability to protect human umbilical vein endothelial cells from oxidative damage. nih.gov This protection was associated with an increase in the activities of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (GSH) in the cell culture medium. nih.gov In preclinical models with aging rats, this compound also significantly improved the activities of total superoxide dismutase (T-SOD) and GSH in serum and heart tissue. nih.gov These findings suggest that flavonoid rhamnosides can exert their antioxidant effects by enhancing the activity of the cellular enzymatic antioxidant defense system.

A critical mechanism underlying the antioxidant and anti-inflammatory effects of this compound is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a key transcription factor that regulates a wide array of antioxidant and detoxification genes, playing a crucial role in cellular protection against oxidative stress. nih.govmdpi.com

In preclinical studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, α-rhamnrtin-3-α-rhamnoside (ARR), a form of the compound, was shown to exert anti-inflammatory effects by activating this Nrf2 pathway. nih.gov Treatment with ARR led to a notable induction in the expression of the Nrf2 protein. nih.gov Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various protective genes. mdpi.comresearchgate.net

The activation of Nrf2 by ARR subsequently increased the expression of its downstream target molecules, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govnih.gov HO-1 is a vital enzyme in antioxidant processes and also plays a role in suppressing the immune response. nih.gov The activation of the Nrf2/ARE pathway is considered a fundamental intracellular protective mechanism against both oxidative stress and inflammatory responses. nih.gov

Table 2: Effect of α-Rhamnrtin-3-α-rhamnoside (ARR) on Nrf2 Pathway Proteins in LPS-Stimulated RAW264.7 Cells

| Protein | Effect of ARR Treatment | Source |

|---|---|---|

| Nrf2 | Notably induced expression | nih.gov |

| Heme Oxygenase-1 (HO-1) | Notably induced expression | nih.gov |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Upregulated expression | nih.govnih.gov |

Anti-inflammatory Actions of this compound

The anti-inflammatory properties of this compound are intrinsically linked to its antioxidant activities and its ability to modulate key signaling pathways that govern the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the gene expression of numerous pro-inflammatory cytokines and mediators. nih.govglobalsciencebooks.info The suppression of NF-κB activation is widely regarded as a promising strategy for developing anti-inflammatory therapies. nih.gov

Studies have shown that α-rhamnrtin-3-α-rhamnoside (ARR) effectively abrogates the NF-κB pathway in LPS-stimulated macrophages. nih.govnih.gov The activation of NF-κB typically involves the translocation of the p65 subunit into the nucleus. nih.gov Immunofluorescence analysis revealed that ARR treatment reduced the LPS-induced increase of NF-κB p65 in the nucleus, indicating an inhibition of its nuclear translocation. nih.gov Furthermore, ARR was found to inhibit the activation of TNF-associated factor 6 (TRAF6), a key upstream regulator of NF-κB. nih.govnih.gov By preventing the activation and nuclear translocation of NF-κB, this compound can effectively dampen the transcription of a host of inflammatory genes. nih.gov

Consistent with its inhibition of the NF-κB pathway, this compound has been shown to significantly reduce the production of a wide range of pro-inflammatory molecules. In LPS-stimulated RAW264.7 macrophages, treatment with α-rhamnrtin-3-α-rhamnoside (ARR) led to a marked decrease in the secretion of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.govnih.gov

The compound also effectively curtails the production of key inflammatory mediators. ARR was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov The reduction in the expression of iNOS, COX-2, IL-1β, and IL-6 was observed at the mRNA level, indicating that this compound acts at the level of gene transcription to exert its anti-inflammatory effects. nih.gov

Table 3: Inhibitory Effects of α-Rhamnrtin-3-α-rhamnoside (ARR) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Mediator/Cytokine | Effect of ARR Treatment | Level of Inhibition | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibited production | Protein | nih.govnih.gov |

| Prostaglandin E2 (PGE2) | Reduced production | Protein | nih.govnih.gov |

| Interleukin-1 beta (IL-1β) | Reduced production | Protein & mRNA | nih.govnih.gov |

| Interleukin-6 (IL-6) | Reduced production | Protein & mRNA | nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated expression | mRNA | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Downregulated expression | mRNA | nih.govnih.gov |

Interaction with Upstream Inflammatory Signaling Molecules (e.g., TNF-associated Factor 6, NOD-like Receptor Family CARD Domain Containing 3)

Research into the anti-inflammatory mechanisms of flavonoid glycosides has identified key interactions with upstream signaling molecules that regulate inflammatory pathways. Studies on α-rhamnrtin-3-α-rhamnoside, a closely related compound, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models have provided insights into these interactions. This research has shown that the compound can inhibit the activation of critical signaling molecules.

Specifically, immunohistochemical and western blotting analyses have demonstrated that α-rhamnrtin-3-α-rhamnoside inhibits the LPS-induced activation of TNF-associated factor 6 (TRAF6), a key regulator of the NF-κB pathway and a crucial component in inflammatory signaling. Concurrently, the compound was found to reverse the downregulation of the NOD-like receptor family CARD domain containing 3 (NLRC3) signaling molecule. NLRC3 is known to have an inhibitory effect on proinflammatory signal transduction and the ubiquitination of TRAF6. By preventing the activation of TRAF6 and restoring NLRC3 levels, the compound effectively abrogates the downstream NF-κB signaling cascade, which is a central pathway in the inflammatory response.

Anti-cancer Research with this compound in In Vitro Models

The potential of this compound and its related compounds as anti-cancer agents has been explored in various in vitro models. This research focuses on the compound's ability to affect cancer cell viability, induce programmed cell death, and inhibit metastatic behaviors.

Studies have demonstrated that flavonoid glycosides closely related to this compound can suppress the viability of cancer cells. In one study, Rhamnocitrin 3-O-β-isorhamninoside was shown to suppress the viability of human TK6 lymphoblastoid cells. This effect was observed after treating the cells for 24 and 48 hours, indicating a time-dependent cytotoxic activity against this cancer cell line. nih.govnih.gov

Other related rhamnoside compounds have also shown significant anti-proliferative effects against various cancer cell lines:

Myricetin (B1677590) 3-rhamnoside was found to significantly retard the growth of hormone-independent MDA-MB-231 breast cancer cells, with IC50 values of 88.64 µM in the SRB assay and 56.26 µM in the MTT assay. nih.gov

Isorhamnetin-3-O-rhamnoside exhibited strong inhibitory effects on the proliferation of the human breast adenocarcinoma cell line MCF-7, with a 160 μM concentration causing a 51% inhibition rate. mdpi.com

Kaempferitrin (B1674772) (kaempferol-3,7-O-α-L-dirhamnoside) significantly inhibited the proliferation of SMMC-7721 human liver cancer cells, with a half-maximal inhibitory concentration (IC50) of 0.38 μM. semanticscholar.org

| Compound | Cell Line | Assay | IC50 / Effect | Citation |

|---|---|---|---|---|

| Myricetin 3-rhamnoside | MDA-MB-231 (Breast Cancer) | SRB | 88.64 ± 7.14 µM | nih.gov |

| Myricetin 3-rhamnoside | MDA-MB-231 (Breast Cancer) | MTT | 56.26 ± 8.50 µM | nih.gov |

| Isorhamnetin-3-O-rhamnoside | MCF-7 (Breast Cancer) | - | 51% inhibition at 160 µM | mdpi.com |

| Kaempferitrin | SMMC-7721 (Liver Cancer) | CCK-8 | 0.38 µM | semanticscholar.org |

The primary mechanism for the cancer cell-killing effects of this compound analogs involves the induction of apoptosis, or programmed cell death. Research on Rhamnocitrin 3-O-β-isorhamninoside demonstrated that its suppression of TK6 cell viability is achieved by inducing apoptosis. nih.gov This process is characterized by typical apoptotic markers, including DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases. nih.govnih.gov

The apoptotic pathway activated by this compound appears to be the extrinsic pathway. nih.gov This is supported by the significant induction of caspase-8 and caspase-3 activity. In the study, the highest activity for both caspases was observed at a compound concentration of 400 μg/ml after 24 hours of treatment. nih.govnih.gov The activation of caspase-8, an initiator caspase, subsequently activates caspase-3, an executioner caspase, which then orchestrates the degradation of cellular components, leading to cell death. nih.gov While research on related flavonoids like myricetin 3-rhamnoside has shown an ability to induce cell cycle arrest at the G0/G1 phase, specific studies detailing the effect of this compound on cell cycle progression were not identified in the current search. nih.gov

| Compound | Cell Line | Mechanism | Key Findings | Citation |

|---|---|---|---|---|

| Rhamnocitrin 3-O-β-isorhamnoside | TK6 (Lymphoblastoid) | Apoptosis Induction | Induces DNA fragmentation and PARP cleavage. nih.govnih.gov | nih.govnih.gov |

| Rhamnocitrin 3-O-β-isorhamninoside | TK6 (Lymphoblastoid) | Caspase Activation | Induces Caspase-8 and Caspase-3 activity, highest at 400 μg/ml. nih.govnih.gov | nih.govnih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While direct studies on this compound are limited, research on other flavonoid rhamnosides indicates a potential for this class of compounds to inhibit these processes. For instance, Quercetin-3-O-rhamnoside, a structurally similar compound, has been reported to inhibit the migration of HeLa cervical cancer cells. researchgate.net This suggests that the glycosidic moiety may contribute to antimigratory effects, but further investigation is needed to determine if this compound possesses similar capabilities.

Reactive oxygen species (ROS) have a dual role in cancer. nih.gov At moderate levels, they can promote cancer cell survival and proliferation, while at high levels, they can induce oxidative stress and lead to cell death. nih.govmdpi.com Flavonoids are known to modulate ROS levels, acting as either antioxidants that scavenge ROS or as pro-oxidants that increase ROS to cytotoxic levels within cancer cells. researchgate.net

The specific mechanisms by which this compound modulates key ROS-related enzymes (such as superoxide dismutase, catalase, or glutathione peroxidase) in the context of cancer progression are not well-detailed in available preclinical studies. However, the broader class of flavonoids is known to influence these pathways. For example, some flavonoids can inhibit enzymes like thioredoxin reductase or modulate signaling pathways that respond to oxidative stress, thereby affecting cancer cell survival. mdpi.com The pro-oxidant activity of certain flavonoids can lead to an accumulation of ROS that surpasses the threshold for cancer cell viability, triggering apoptosis. mdpi.com Further research is required to elucidate the specific interactions of this compound with the enzymatic machinery that regulates redox homeostasis in cancer cells.

Antiviral Properties of this compound in Preclinical Studies

Preclinical research has highlighted the antiviral potential of rhamnocitrin, the aglycone of this compound. Studies have shown that rhamnocitrin exhibits significant antiviral effects against the influenza A/Aichi/2/1968 (H3N2) virus in both MDCK and A549 cells. nih.govbohrium.com The mechanism of action involves the inhibition of the cGAS/STING signaling pathway. By binding to the target proteins cGAS and STING, rhamnocitrin reduces the production of type I interferons and proinflammatory cytokines, thereby mitigating the virus-induced inflammatory response. nih.govbohrium.com

Furthermore, research on other closely related flavonoid rhamnosides has provided evidence of antiviral activity. Quercetin (B1663063) 3-rhamnoside has demonstrated strong anti-influenza A/WS/33 virus activity in vitro by reducing the cytopathic effect of the virus. researchgate.net Subsequent in vivo studies in mice infected with the same virus showed that oral treatment with Quercetin 3-rhamnoside led to significant decreases in weight loss and mortality, along with a substantial reduction in lung virus titers. nih.gov These findings suggest that while direct evidence for this compound is pending, its core structure and related glycosides are promising candidates for antiviral research.

Inhibition of Viral Replication Stages (e.g., Influenza A virus, Porcine Epidemic Diarrhea Virus)

Research into the direct antiviral properties of this compound is an emerging field, with current understanding largely built upon studies of its aglycone, Rhamnocitrin, and other closely related flavonoid glycosides.

Influenza A Virus:

While direct studies on this compound are limited, its aglycone, Rhamnocitrin, has demonstrated notable antiviral and anti-apoptotic effects against the Influenza A/Aichi/2/1968 (H3N2) virus in both Madin-Darby Canine Kidney (MDCK) and A549 human lung epithelial cells nih.govresearchgate.net. In preclinical models, Rhamnocitrin effectively inhibited the replication and proliferation of the influenza A virus nih.gov. Plaque reduction assays showed a dose-dependent decrease in viral plaque formation in cells treated with Rhamnocitrin nih.gov. Furthermore, it significantly reduced the cytopathic effects induced by the H3N2 virus nih.gov. When compared to the antiviral drug oseltamivir, which showed a 99.58% inhibition rate, Rhamnocitrin exhibited comparable efficacy at certain concentrations, with inhibition rates of 99.37%, 97.58%, and 76.60% at the tested dosages nih.gov.

In contrast, a related but distinct compound, Quercetin 3-rhamnoside (Q3R), has been shown to possess antiviral activity against the influenza A/WS/33 virus both in vitro and in vivo mdpi.com. Oral administration of Q3R to infected mice led to significant reductions in weight loss and mortality mdpi.com. The viral titers in the lungs of Q3R-treated mice were approximately 2,000 times lower than in the placebo group mdpi.com.

Porcine Epidemic Diarrhea Virus (PEDV):

Direct evidence for the inhibitory effects of this compound on PEDV replication is not yet established in the scientific literature. However, studies on other flavonoid rhamnosides provide insights into the potential antiviral mechanisms within this class of compounds. Quercetin 7-rhamnoside (Q7R), a structural analog, has been identified as a potent inhibitor of PEDV replication in Vero cells, with a 50% inhibitory concentration (IC50) of 0.014 µg/mL mdpi.comsemanticscholar.org. The therapeutic index for Q7R was calculated to be 7142, indicating a high degree of selectivity semanticscholar.org. Mechanistic studies revealed that Q7R does not directly inactivate PEDV particles but interferes with the early stages of viral replication semanticscholar.org. It was observed that Q7R did not significantly affect the production of reactive oxygen species (ROS) induced by PEDV infection, suggesting its antiviral action is independent of its antioxidant properties mdpi.com.

Interactive Data Table: Antiviral Activity of Rhamnocitrin and Related Flavonoids

| Compound | Virus | Model System | Key Findings | Reference |

| Rhamnocitrin | Influenza A (H3N2) | MDCK and A549 cells | Dose-dependent inhibition of viral replication and cytopathic effects. nih.gov | nih.govresearchgate.net |

| Quercetin 3-rhamnoside | Influenza A/WS/33 | Mice | Reduced weight loss and mortality; significantly lowered lung viral titers. mdpi.com | mdpi.com |

| Quercetin 7-rhamnoside | PEDV | Vero cells | Potent inhibition of viral replication with a high therapeutic index. semanticscholar.org | mdpi.comsemanticscholar.org |

Immunomodulatory Effects Relevant to Antiviral Responses

The immunomodulatory properties of this compound, particularly in the context of an antiviral response, are primarily understood through the actions of its aglycone, Rhamnocitrin.

In studies involving A549 cells infected with the H3N2 influenza virus, Rhamnocitrin demonstrated a significant ability to modulate the host's immune response nih.govnih.gov. It was found to reduce the production of type I interferons (IFNs) and proinflammatory cytokines by inhibiting the cGAS/STING signaling pathway nih.govresearchgate.netnih.gov. Specifically, treatment with Rhamnocitrin led to a dose-dependent decrease in the mRNA expression levels of IFN-β, interleukin-6 (IL-6), interleukin-8 (IL-8), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in virus-infected cells nih.gov. This suggests that Rhamnocitrin can mitigate the excessive inflammatory response often associated with severe viral infections nih.gov.

Similarly, a related compound, α-rhamnrtin-3-α-rhamnoside (ARR), has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells mdpi.com. ARR was found to suppress the secretion of proinflammatory factors such as IL-6 and IL-1β mdpi.com. This anti-inflammatory action was mediated through the abrogation of the NF-κB signaling pathway and the activation of the Nrf2 signaling pathway mdpi.com.

Another related flavonoid, Quercetin-3-O-α-L-rhamnopyranoside, when tested against influenza H1N1 virus in MDCK cells, was observed to significantly increase the production of IL-27 nih.gov. Elevated IL-27 can, in turn, stimulate the secretion of the anti-inflammatory cytokine IL-10 by CD4+ T cells, thereby enhancing their antiviral activity and regulating the inflammatory response nih.gov.

Neuroprotective Potential of this compound

Attenuation of Oxidative Stress and Neuroinflammation in Neural Cell Models

While direct studies on this compound are limited, research on related rhamnoside derivatives and the aglycone of the parent compound, kaempferol (B1673270), indicates a potential for neuroprotection through the attenuation of oxidative stress and neuroinflammation.

A newly synthesized rhamnoside derivative, PL171, has been shown to inhibit the generation of reactive oxygen species (ROS) induced by amyloid-β42 oligomers, which are major pathological proteins in Alzheimer's disease semanticscholar.orgnih.gov. This compound was found to rescue mitochondrial dysfunction and cell senescence induced by oxidative stress by upregulating SIRT3-mediated antioxidant effects semanticscholar.orgnih.gov.

Furthermore, kaempferol derivatives, which are structurally similar to rhamnocitrin compounds, have demonstrated neuroprotective effects in various in vitro models of oxidative stress-induced neurotoxicity nih.gov. For instance, α-rhamnoisorobin (kaempferol 7-O-α-rhamnoside) showed cytoprotective effects against H2O2-induced cell damage in both undifferentiated and differentiated SH-SY5Y neuroblastoma cells nih.gov. The neuroprotective action of these flavonols was found to be associated with the activation of the PI3-K/Akt signaling pathway nih.gov.

In the context of neuroinflammation, flavonoids are known to exert beneficial effects mdpi.com. The dietary flavonoid rhamnetin, which is structurally related to rhamnocitrin, has been shown to reduce neuroinflammation in rat organotypic hippocampal slice cultures during ethanol (B145695) withdrawal nih.gov.

Regulation of Neuronal Apoptosis and Cell Survival Pathways

The role of this compound in regulating neuronal apoptosis and cell survival is an area of active investigation, with current insights drawn from studies on its aglycone and closely related compounds.

The aglycone, Rhamnocitrin, has been shown to reduce apoptosis in MDCK and A549 cells infected with the H3N2 influenza virus nih.govnih.gov. This anti-apoptotic effect was associated with a decrease in the expression levels of cleaved-Caspase9/Caspase9 and cleaved-Caspase3/Caspase3 nih.gov.

A related compound, Kaempferol-3-O-rhamnoside, demonstrated cytoprotective effects against amyloid-β42 (Aβ42) toxicity in human neuroblastoma SH-SY5Y cells researchgate.netresearchgate.net. Treatment with this compound led to a dose-dependent increase in cell viability in the presence of the Aβ42 peptide researchgate.net. This suggests a potential for related flavonoid rhamnosides to protect neuronal cells from toxic insults that can trigger apoptosis.

In a different context, a study on Rhamnocitrin 3-O-β-isorhamninoside, a triglycoside flavonoid, demonstrated its ability to induce apoptosis in human lymphoblastoid TK6 cells. This process was characterized by DNA fragmentation and the cleavage of PARP, a substrate of caspase-3. The induction of apoptosis was mediated through the extrinsic pathway, involving the activation of caspase-8 and caspase-3. It is important to note that this study was not conducted in a neuronal cell model and involved a different glycoside of rhamnocitrin.

Modulation of Specific Enzymes in Neurological Function (e.g., Monoamine Oxidase, Acetylcholine (B1216132) Esterase)

Monoamine Oxidase:

The aglycone of this compound, Rhamnocitrin, has been identified as a potent and selective reversible inhibitor of human monoamine oxidase A (hMAO-A). In a study screening for new MAO inhibitors from Prunus padus var. seoulensis, Rhamnocitrin exhibited a very low IC50 value of 0.051 µM for hMAO-A, which was significantly more potent than the marketed drug toloxatone (B1682430) (IC50 = 1.03 µM). Rhamnocitrin also showed effective inhibition of hMAO-B with an IC50 of 2.97 µM. Kinetic studies revealed that Rhamnocitrin competitively inhibited both hMAO-A and hMAO-B with Ki values of 0.030 µM and 0.91 µM, respectively. Molecular docking simulations suggested a higher binding affinity of Rhamnocitrin for hMAO-A compared to hMAO-B.

Acetylcholine Esterase:

Direct studies on the acetylcholine esterase (AChE) inhibitory activity of this compound are not currently available. However, research on its parent flavonol, kaempferol, provides some insights. Kaempferol is known to be an AChE inhibitor, with its inhibitory action attributed to binding to the peripheral anionic site of the enzyme, which can allosterically modulate the enzyme's conformation or block the entry of acetylcholine to the active site mdpi.com. The presence and position of hydroxyl groups on the flavonoid structure are thought to enhance its inhibitory effects on AChE mdpi.com.

It is generally observed that the glycosidic forms of flavonoids, such as this compound, tend to have weaker AChE inhibitory activity compared to their aglycone counterparts due to steric hindrance in the enzyme's active site mdpi.com.

Interactive Data Table: Enzyme Inhibitory Activity of Rhamnocitrin and Related Flavonoids

| Compound | Enzyme | IC50 / Ki Value | Key Findings | Reference |

| Rhamnocitrin | Monoamine Oxidase A (hMAO-A) | IC50 = 0.051 µM; Ki = 0.030 µM | Potent, selective, and reversible competitive inhibitor. | |

| Rhamnocitrin | Monoamine Oxidase B (hMAO-B) | IC50 = 2.97 µM; Ki = 0.91 µM | Effective, reversible competitive inhibitor. | |

| Kaempferol | Acetylcholinesterase (AChE) | Not specified | Binds to the peripheral anionic site, acting as a non-competitive inhibitor. mdpi.com | mdpi.com |

Prevention of Excitotoxicity and Calcium Overloading

There is currently no direct scientific evidence on the effects of this compound on excitotoxicity and calcium overloading in neuronal cells. However, research on the closely related compound, Kaempferol 3-rhamnoside, offers valuable insights into the potential mechanisms by which flavonoids of this class may confer neuroprotection against these phenomena.

A study on rat cerebrocortical nerve terminals demonstrated that Kaempferol 3-rhamnoside produces a concentration-dependent inhibition of 4-aminopyridine (B3432731) (4-AP)-evoked glutamate (B1630785) release, with a half-maximal inhibitory concentration (IC50) of 17 µM researchgate.net. The excessive release of glutamate is a key event in excitotoxicity, leading to neuronal damage through the overactivation of glutamate receptors and a subsequent massive influx of calcium ions (Ca2+) researchgate.net.

The inhibitory effect of Kaempferol 3-rhamnoside on glutamate release was found to be dependent on extracellular Ca2+. Further investigation into the mechanism revealed that this compound reduced the 4-AP-evoked increase in intracellular Ca2+ concentration. This was achieved, at least in part, through the suppression of P/Q-type voltage-dependent Ca2+ channels. By inhibiting these channels, Kaempferol 3-rhamnoside can effectively reduce the influx of calcium that triggers neurotransmitter release.

Furthermore, the inhibitory action of Kaempferol 3-rhamnoside on glutamate release was also linked to the downstream Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway. The compound was shown to reduce the 4-AP-induced phosphorylation of both CaMKII and its substrate, synapsin I researchgate.net. These findings suggest that structurally similar compounds like this compound might also prevent excitotoxicity and calcium overloading by modulating presynaptic Ca2+ channels and related signaling pathways researchgate.net.

Hepatoprotective Effects of this compound in In Vivo and In Vitro Models

This compound has demonstrated significant hepatoprotective activity in both living organisms and laboratory cell cultures. nih.govnih.gov This flavonoid compound, a major constituent of the herb Loranthus tanakae, has been shown to counteract liver damage induced by toxins. nih.gov

In preclinical studies, this compound has shown a notable ability to protect the liver from damage caused by thioacetamide (B46855) (TAA), a well-known hepatotoxic agent. nih.govnih.gov In an in vivo model using zebrafish larvae, TAA-induced liver injury was significantly mitigated by treatment with this compound. nih.gov The compound was observed to improve liver morphology and reduce the phenotypic markers of liver damage. nih.gov

The protective effects of this compound against TAA-induced hepatotoxicity are also evident in the restoration of key liver function enzymes. In zebrafish larvae exposed to TAA, there was a significant increase in the serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), indicative of liver cell damage. nih.gov Treatment with this compound led to a significant reduction in the activities of these enzymes, demonstrating its potential to preserve liver cell integrity. nih.gov

Effect of this compound on Liver Function Markers in Thioacetamide-Induced Hepatotoxicity in Zebrafish

| Marker | TAA-Treated Group | TAA + this compound-Treated Group | Observation |

|---|---|---|---|

| Alanine Transaminase (ALT) | Significantly Elevated | Significantly Reduced | Indicates amelioration of liver cell damage. |

| Aspartate Transaminase (AST) | Significantly Elevated | Significantly Reduced | Suggests protection of hepatocytes from injury. |

The hepatoprotective effects of this compound are closely linked to its ability to counteract oxidative stress and inflammation in liver cells. nih.govnih.gov In in vitro studies using HepG2 cells, this compound demonstrated a capacity to reduce the levels of reactive oxygen species (ROS), which are harmful molecules that contribute to cellular damage in the liver. nih.govnih.gov

Furthermore, this compound has been shown to modulate key inflammatory pathways. nih.govnih.gov It can effectively inhibit the overactivation of the IKKβ/NF-κB signaling pathway, which plays a crucial role in the inflammatory response. nih.govnih.gov By inhibiting the translocation of NF-κB p65 from the cytoplasm to the nucleus, this compound reduces the release of intracellular inflammatory factors, thereby mitigating inflammation in hepatic cells. nih.govnih.gov

Mechanisms of this compound in Mitigating Oxidative Stress and Inflammation

| Mechanism | Effect | Outcome |

|---|---|---|

| Reduction of Reactive Oxygen Species (ROS) | Decreased intracellular ROS levels in HepG2 cells. | Alleviation of oxidative stress-induced cellular damage. |

| Inhibition of IKKβ/NF-κB Signaling Pathway | Inhibited overactivation of the pathway. | Reduced inflammatory response. |

| Inhibition of NF-κB p65 Translocation | Prevented movement of NF-κB p65 to the nucleus. | Decreased production of pro-inflammatory mediators. |

Modulation of Metabolic Enzymes and Pathways by this compound

There is currently a lack of direct scientific evidence from preclinical models detailing the specific influence of this compound on the activities of glycolytic and gluconeogenic enzymes. While related flavonoid compounds have been investigated for their effects on glucose metabolism, dedicated studies focusing solely on this compound are not available in the reviewed literature.

The direct activation of the AMP-activated Protein Kinase (AMPK) pathway by this compound has not been specifically demonstrated in the available preclinical studies. Research on other structurally similar flavonoids suggests potential interactions with this key metabolic pathway, but there is no conclusive evidence to confirm that this compound directly modulates AMPK activity.

Crosstalk with Other Intracellular Signaling Cascades (e.g., Mitogen-Activated Protein Kinases, Signal Transducer and Activator of Transcription 3)

The bioactivity of this compound is multifaceted, extending to interactions with crucial intracellular signaling cascades that govern cellular processes such as proliferation, inflammation, and survival. While direct evidence exclusively for this compound is still emerging, preclinical investigations into its aglycone, rhamnocitrin, and structurally related flavonoid glycosides have elucidated potential crosstalk with the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These interactions are pivotal in understanding the molecular underpinnings of this compound's pharmacological effects.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, comprising cascades such as the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are central to the cellular response to a myriad of extracellular stimuli. Dysregulation of these pathways is implicated in numerous pathological conditions. mdpi.comnih.gov Studies on rhamnocitrin, the aglycone of this compound, have suggested a potential modulatory role in MAPK signaling. A network pharmacology approach to investigate the mechanisms of rhamnocitrin against oxaliplatin-induced neuropathic pain identified MAPK1 and MAPK3 as key potential gene targets. nih.gov This suggests that the therapeutic effects of rhamnocitrin may be, in part, mediated through the regulation of the MAPK pathway. nih.gov

Further insights can be gleaned from studies on other flavonol glycosides. For instance, isorhamnetin (B1672294) 3-O-galactoside has been observed to down-regulate the phosphorylation of p38 MAPK, ERK1/2, and JNK in preclinical models of inflammation. mdpi.com Similarly, isorhamnetin 3-O-glucuronide demonstrated anti-inflammatory activity by suppressing the JNK and p38 signaling pathways. mdpi.com Given the structural similarities between these compounds and this compound, it is plausible that this compound may also exert its biological effects through the inhibition of key kinases within the MAPK cascades. The suppression of MAPK phosphorylation can, in turn, affect the activation of downstream transcription factors like activator protein-1 (AP-1), leading to a reduction in the expression of pro-inflammatory genes. nih.gov

Interaction with Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The STAT3 signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a significant role in cell proliferation, survival, and differentiation. nih.govnih.gov Aberrant activation of STAT3 is a hallmark of various diseases, including cancer. nih.govjcpres.com While direct preclinical evidence detailing the interaction of this compound with the STAT3 pathway is limited, studies on structurally related flavonoids provide a basis for inferred mechanisms.

Table 1: Summary of Research Findings on the Interaction of Rhamnocitrin and Related Flavonoids with MAPK and STAT3 Signaling Pathways in Preclinical Models

| Compound | Model System | Signaling Pathway | Key Findings |

| Rhamnocitrin | In silico (Network Pharmacology) / In vivo (Oxaliplatin-induced neuropathic pain) | MAPK | Identified MAPK1 and MAPK3 as potential key gene targets. nih.gov |

| Isorhamnetin 3-O-galactoside | Preclinical inflammation model | MAPK (p38, ERK1/2, JNK) | Down-regulated the phosphorylation of p38 MAPK, ERK1/2, and JNK. mdpi.com |

| Isorhamnetin 3-O-glucuronide | LPS-induced RAW264.7 macrophages | MAPK (JNK, p38) | Exhibited anti-inflammatory activity by suppressing the JNK and p38 signaling pathways. mdpi.com |

| Isorhamnetin | Preclinical cancer models | STAT3 | Reported to exert anti-metastatic effects by suppressing STAT3 signaling. mdpi.com |

Structure Activity Relationship Sar and Molecular Interactions of Rhamnocitrin 3 Rhamnoside

Influence of Glycosylation on Biological Activity and Cellular Uptake

Glycosylation, the attachment of sugar moieties to the flavonoid aglycone, is a critical modification that significantly alters the physicochemical properties and biological functions of the compound. For Rhamnocitrin (B192594) 3-rhamnoside, the presence of the rhamnose sugar at the C3 position is a key determinant of its behavior.

Biological Activity: The addition of sugar groups, such as rhamnose, generally increases the solubility and stability of flavonoid aglycones. nih.govnih.gov This modification can profoundly influence the molecule's bioactivity. The type and position of the sugar residue can result in diverse biological effects. nih.gov For instance, studies on related flavonoid glycosides have shown that the rhamnose moiety can be crucial for specific pharmacological activities. nih.gov Myricetin-3-O-rhamnoside, for example, is involved in cellular defense systems by modulating oxidative stress and DNA damage repair. nih.gov Furthermore, slight variations in the glycosylation pattern, such as the position of the rhamnose, can lead to different activities; Quercetin-7-O-rhamnoside exhibits strong inhibitory effects on the porcine diarrhea virus, while its analogue, quercetin-3-O-rhamnoside, is effective against the human influenza A virus. nih.gov This highlights that the specific attachment of rhamnose at the C3 position on rhamnocitrin is a key factor in its specific biological profile.

Cellular Uptake: The glycosidic portion of the molecule also plays a significant role in its ability to cross cellular membranes. The polarity imparted by the sugar moiety can influence how the compound interacts with the lipid bilayer of cell membranes. Computational studies on other complex flavonoid glycosides, such as quercetin-3-rutinoside-7-rhamnoside, have revealed that the sugar groups can fold and crowd together. semanticscholar.org This conformation can shield the polar hydroxyl groups, potentially facilitating interaction with the nonpolar core of the phospholipid bilayer, an unusual behavior for a highly polar molecule. semanticscholar.org This suggests that the rhamnose group on Rhamnocitrin 3-rhamnoside may adopt specific conformations that modulate its passive diffusion or interaction with membrane transporters, thereby affecting its cellular uptake and bioavailability.

Comparative Analysis of this compound with Aglycones and Other Glycosides

The aglycone, rhamnocitrin, lacking the sugar moiety, would possess significantly different physicochemical properties. It would be more lipophilic (less water-soluble) than its glycoside form, which could alter its membrane permeability and interaction with different biological targets.

When compared to other glycosides, the specific combination of the rhamnocitrin aglycone and the 3-O-rhamnoside linkage defines its unique activity profile. Research on isorhamnetin (B1672294), an aglycone structurally similar to rhamnocitrin, shows that different sugar attachments lead to distinct biological functions. For example, isorhamnetin-3-O-galactoside has antithrombotic activities, whereas isorhamnetin-3-O-robinobioside demonstrates antioxidant and antigenotoxic effects. nih.gov This underscores that the nature of the sugar is as important as the aglycone itself in determining the compound's ultimate biological role.

| Compound | Structural Difference | Reported Biological Activity/Property | Reference |

|---|---|---|---|

| This compound | Base compound (Rhamnocitrin + 3-O-rhamnose) | Specific activity profile influenced by the 3-O-rhamnose linkage. | nih.gov |

| Quercetin-3-O-rhamnoside | Different aglycone (Quercetin) | Inhibitory effect on human influenza A/WS/33 virus. | nih.gov |

| Isorhamnetin-3-O-galactoside | Different aglycone (Isorhamnetin) and sugar (Galactose) | Reported antithrombotic and profibrinolytic activities. | nih.gov |

| Isorhamnetin-3-O-robinobioside | Different aglycone (Isorhamnetin) and sugar (Robinobiose) | Enhances antioxidant and antigenotoxic activity. | nih.gov |

| Myricetin-3-O-rhamnoside | Different aglycone (Myricetin) | Participates in cellular defense systems and DNA damage repair. | nih.gov |

Computational Approaches for Predicting Molecular Targets and Binding Affinities

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a ligand like this compound might interact with specific protein targets at a molecular level. These in silico techniques provide insights into binding affinities and the stability of the ligand-protein complex, helping to elucidate potential mechanisms of action.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The simulation calculates a binding energy score, which indicates the strength of the interaction. While specific docking studies for this compound are not detailed in the available literature, extensive research on structurally similar flavonoid glycosides demonstrates the utility of this approach.

These studies consistently show that flavonoid glycosides can fit into the active sites of various enzymes and proteins. For instance, in studies targeting the SARS-CoV-2 main protease, glycosylated flavonoids showed strong inhibitory potential. researchgate.net Similarly, docking of other flavonoids against the enzyme tyrosinase revealed significant disparities in binding affinity based on structure, with one compound exhibiting a low binding energy of -9.9 kcal/mol, indicating a strong interaction. mdpi.com These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. Such computational predictions strongly correlate with experimental inhibitory activities. mdpi.com

| Flavonoid Glycoside | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Myricetin-3-O-β-D-galactopyranoside | SARS-CoV-2 Mpro | ~ -9.0 | researchgate.net |

| Quercetin (B1663063) 3-O-robinobioside | SARS-CoV-2 Mpro | ~ -9.0 | researchgate.net |

| Quercetin 3'-glucoside | SARS-CoV-2 PLpro | -8.2440 | unsoed.ac.id |

| Unnamed Flavonoid (Compound 3) | Agaricus bisporus tyrosinase | -9.9 | mdpi.com |

| Rhamnolipid | E. coli pgaC | -8.91 | tums.ac.ir |

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted protein-ligand complex over time. These simulations model the movement of atoms and molecules, providing a dynamic view of the interaction. A stable interaction in an MD simulation adds confidence to the docking results.

The stability of the complex is often evaluated using several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD value over the simulation period indicates that the protein-ligand complex has reached equilibrium and remains stable. tums.ac.ir

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Lower RMSF values in the binding site suggest that the ligand has stabilized that region of the protein.

Radius of Gyration (Rg): Represents the compactness of the protein structure. A stable Rg value suggests that the binding of the ligand does not cause the protein to unfold. nih.gov

MD simulations of various flavonoid glycosides complexed with their protein targets have shown that these complexes typically reach equilibrium and remain stable for the duration of the simulation (e.g., 10 to 100 nanoseconds). researchgate.nettums.ac.ir This stability is maintained by persistent hydrogen bonds and other interactions, confirming that the flavonoid glycoside can form a lasting and stable bond with its target protein. researchgate.net

Analytical Methodologies for Rhamnocitrin 3 Rhamnoside Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of Rhamnocitrin (B192594) 3-rhamnoside. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) often depends on the desired analysis speed and resolution.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector is a widely used and robust method for the quantitative analysis of Rhamnocitrin 3-rhamnoside. scielo.brpharmjournal.ru This technique separates the compound from a mixture based on its interaction with a stationary phase (typically a C18 column) and a mobile phase. The separated compound is then detected by its absorbance of UV light at a specific wavelength. For flavonoids like this compound, detection is often performed at wavelengths around 254 nm and 350 nm, corresponding to their characteristic absorbance maxima. scielo.br

Method development for HPLC analysis involves the optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. A typical HPLC method for this compound would involve a reversed-phase C18 column and a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution allows for the effective separation of the target compound from other components in the sample matrix. Method validation is essential to ensure the reliability of the results and typically includes assessments of linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantification). e-sc.orgresearchgate.net

Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-dependent linear gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 350 nm |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. researchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, UHPLC methods can significantly reduce the run time without compromising the quality of the separation. frontiersin.org

The principles of separation in UHPLC are the same as in HPLC, but the shorter analysis time makes it particularly suitable for high-throughput screening of large numbers of samples. The mobile phases and column chemistries used are similar to those in HPLC, but the gradient profiles are much steeper to accommodate the faster elution. The increased peak concentration resulting from the higher efficiency of UHPLC columns can also lead to enhanced sensitivity. researchgate.net

Table 2: Representative UHPLC Method Parameters for Rapid this compound Analysis

| Parameter | Value |

| Stationary Phase | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A rapid gradient, often completed in under 10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 35 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Detection Wavelength | 350 nm |

Mass Spectrometry (MS)-Based Approaches for Identification and Trace Level Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly sensitive and selective method for the identification and quantification of compounds, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound, particularly in complex biological matrices. ekb.egnih.gov In this technique, the eluent from the LC column is introduced into the mass spectrometer. The compound of interest is first ionized, typically using electrospray ionization (ESI), and then the precursor ion corresponding to this compound is selected in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, leading to very low limits of detection. nih.gov

LC-MS/MS (B15284909) is also an invaluable tool for metabolite profiling, allowing for the identification of this compound and its metabolites in biological systems. ekb.eg High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in the confident identification of the compound and its biotransformation products. nih.gov

Table 3: Typical LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Precursor Ion [M-H]⁻ | Calculated m/z for C22H21O10⁻ |

| Product Ions | Specific fragment ions resulting from the loss of the rhamnose moiety and other structural components |

| Collision Energy | Optimized for the specific precursor-to-product ion transition |

| Dwell Time | Typically 50-200 ms per transition |

Pharmacokinetic Considerations in Preclinical Research Models

Bioaccessibility and Bioavailability Studies in In Vitro and Animal Models

The bioaccessibility of a compound refers to the quantity that is released from its food matrix in the gastrointestinal tract, making it available for absorption. Bioavailability, in turn, is the fraction of the administered dose that reaches systemic circulation. For flavonoid glycosides like Rhamnocitrin (B192594) 3-rhamnoside, both are heavily influenced by the nature of the sugar moiety.

In vitro digestion models suggest that flavonoid glycosides are generally stable under the acidic conditions of the stomach but undergo significant transformation in the intestinal phase. Studies on structurally similar compounds, such as kaempferol-3-rutinoside, show high bioaccessibility after simulated digestion, indicating that these compounds are effectively released and available for microbial metabolism or absorption. nih.gov The presence of a rhamnose sugar, as in Rhamnocitrin 3-rhamnoside, typically prevents direct absorption in the small intestine, as mammalian enzymes cannot hydrolyze this linkage. acs.orgphysiology.org

A key pharmacokinetic study in rats using complanatuside (B1669303), a complex glycoside of rhamnocitrin, provides strong inferential data. After oral administration, the parent glycoside was found to have minimal absorption. mdpi.com Instead, its deglycosylated metabolite, rhamnocitrin, was the primary compound detected in plasma, indicating that cleavage of the sugar moieties is a prerequisite for significant systemic bioavailability. mdpi.com These findings collectively suggest that this compound likely has low direct bioavailability, serving primarily as a pro-drug that delivers the active aglycone, rhamnocitrin, following microbial metabolism in the gut.

Interactive Data Table: Factors Influencing Flavonoid Rhamnoside Bioavailability Use the filter to select different factors and view their impact based on preclinical findings.

| Factor | Description | Impact on Bioavailability | Supporting Evidence |

| Sugar Moiety | The type of sugar attached to the flavonoid aglycone. | The presence of rhamnose prevents hydrolysis by mammalian enzymes in the small intestine, delaying absorption until the compound reaches the colon. acs.orgnih.gov | Studies on naringenin-7-rhamnoglucoside show delayed absorption compared to naringenin-7-glucoside. nih.gov |

| Gut Microbiota | Microorganisms in the large intestine capable of enzymatic hydrolysis. | Essential for cleaving the rhamnose linkage, which releases the absorbable aglycone (rhamnocitrin). nih.gov | The appearance of the aglycone in plasma after administration of a rhamnoside correlates with transit time to the colon. mdpi.com |

| Aglycone Structure | The core flavonoid structure (in this case, rhamnocitrin). | Once released, the lipophilicity and structure of the aglycone determine its ability to be absorbed across the intestinal wall. | Rhamnocitrin is the main metabolite found in rat plasma after oral administration of a rhamnocitrin glycoside. mdpi.com |

Role of Gut Microbiota in this compound Metabolism and Biotransformation

The gut microbiota are indispensable for the metabolism of many dietary polyphenols, including flavonoid glycosides that are resistant to host digestive enzymes. tandfonline.comnih.gov For this compound, microbial enzymes are solely responsible for the initial and most critical metabolic step: deglycosylation.

In vitro fermentation studies using human intestinal flora have elucidated the metabolic pathway for structurally analogous compounds. For instance, the biotransformation of kaempferitrin (B1674772) (kaempferol-3,7-dirhamnoside) demonstrated a stepwise hydrolysis. The intestinal flora first converted it into intermediate monoglycosides (kaempferol 3-O-rhamnoside and kaempferol (B1673270) 7-O-rhamnoside) before fully cleaving the remaining sugar to yield the aglycone, kaempferol. latrobe.edu.au This provides a direct model for the metabolism of this compound, which would be hydrolyzed to its aglycone, rhamnocitrin.

Bacterial species from genera including Bifidobacterium, Lactobacillus, and Bacteroides are known to possess the necessary glycosidase enzymes to perform this O-deglycosylation. tandfonline.comresearchgate.net Once the rhamnocitrin aglycone is released, it can either be absorbed or further metabolized by the gut microbiota. This secondary metabolism involves the breakdown of the flavonoid's ring structure to form smaller phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid and phenylacetic acid, which can also be absorbed and exert biological effects. acs.org

Interactive Data Table: Microbial Biotransformation of Flavonoid Rhamnosides This table outlines the sequential metabolism of a model flavonoid dirhamnoside by gut microbiota.

| Step | Substrate | Key Enzymatic Action | Primary Metabolite(s) |

| 1 | Kaempferitrin (Kaempferol-3,7-dirhamnoside) | Hydrolysis of one rhamnose moiety | Kaempferol 3-O-rhamnoside, Kaempferol 7-O-rhamnoside |

| 2 | Kaempferol 3-O-rhamnoside / Kaempferol 7-O-rhamnoside | Hydrolysis of the remaining rhamnose moiety | Kaempferol (aglycone) |

| 3 | Kaempferol (aglycone) | C-ring fission | p-Hydroxybenzoic acid and other phenolic acids |

Based on the biotransformation of kaempferitrin by human intestinal flora. latrobe.edu.au

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

While specific ADME studies for this compound are not available, extensive research on the closely related compound complanatuside (a rhamnocitrin diglycoside) in rats offers significant insights into the likely in vivo fate of rhamnocitrin and its glycosides. mdpi.com

Absorption: Following oral administration of complanatuside to rats, the parent glycoside exhibited poor absorption, with a low maximum plasma concentration (Cmax) and a rapid time to reach it (Tmax). mdpi.com The primary compound appearing in systemic circulation was the aglycone, rhamnocitrin, which had a Cmax nearly ten times higher and a significantly longer Tmax. mdpi.com This confirms that absorption largely occurs after the glycoside is metabolized in the gut to release the rhamnocitrin aglycone.

Distribution and Metabolism: Once absorbed, rhamnocitrin undergoes extensive phase II metabolism, primarily in the liver. The major metabolic pathways identified in rats include glucuronidation, sulfonation, demethylation, and hydroxylation. mdpi.com These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.

Excretion: The metabolites of rhamnocitrin are eliminated from the body through both urine and feces. mdpi.com

The pharmacokinetic data from the rat model clearly indicate that while the parent glycoside has low bioavailability, it effectively serves as a carrier for the systemic delivery of its aglycone, rhamnocitrin, which is the main form that persists in the bloodstream and is available to exert physiological effects. mdpi.com

Interactive Data Table: Pharmacokinetic Parameters in Rats After Oral Administration of a Rhamnocitrin Glycoside The table shows data for Complanatuside and its major metabolites in rat plasma.

| Compound | Tmax (h) | Cmax (ng/mL) | AUC(0-t) (µg/L·h) |

| Complanatuside (Parent Glycoside) | 1.0 | 119.15 | 143.52 |

| Rhamnocitrin 3-O-glucoside (Metabolite) | 3.0 | 111.64 | 381.73 |

| Rhamnocitrin (Aglycone Metabolite) | 5.3 | 1122.18 | 6540.14 |